N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Description
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule featuring a nicotinamide core substituted with a 3-chlorobenzyl group and a 3,4,5-trimethylpyrazole moiety at the 6-position of the pyridine ring.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-8-7-16(11-21-18)19(25)22-10-15-5-4-6-17(20)9-15/h4-9,11H,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRMGDGZTYOVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nicotinamide Core: Starting from nicotinic acid, the amide group is introduced through an amidation reaction using appropriate reagents such as thionyl chloride followed by ammonia or an amine.
Introduction of the 3-chlorobenzyl Group: The nicotinamide derivative is then subjected to a nucleophilic substitution reaction with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Pyrazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide features a nicotinamide core linked to a pyrazole moiety with a chlorobenzyl group. Its molecular formula is C19H19ClN4O, with a molecular weight of 354.8 g/mol. The compound's structure contributes to its diverse biological activities and potential therapeutic applications.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups can be modified to create derivatives with enhanced properties.
Biology
- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways and biological responses.
Medicine
- Therapeutic Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. Its ability to inhibit the growth of certain cancer cells has made it a candidate for further investigation in cancer therapy.
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it useful in developing new treatments for infectious diseases.
Industry
- Material Development : The compound is utilized in the development of new materials and as a precursor in pharmaceutical synthesis. Its unique chemical properties make it suitable for various industrial applications.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of similar compounds within the pyrazole class:
| Study | Findings |
|---|---|
| Antileishmanial Activity | Inhibits growth of Leishmania parasites, suggesting potential for treating leishmaniasis. |
| Antimalarial Properties | Evidence indicates potential effectiveness against malaria-causing pathogens. |
| Enzyme Inhibition | Interacts with key enzymes involved in pathogen metabolism, disrupting their lifecycle. |
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Implications of Structural Differences:
- Substituent Position : The meta-chloro on the benzyl group (target) versus para-chloro on the phenyl group (Compound 25) alters steric and electronic properties, affecting ligand-receptor interactions.
- Pyridine Substitution : Positional isomerism (6- vs. 4-pyrazole) could influence spatial orientation in binding pockets.
Broader Structural Context
- Such compounds often target kinases or epigenetic regulators, suggesting a possible shared therapeutic niche .
Physicochemical and Spectroscopic Analysis
While spectroscopic data (IR, NMR) for the target compound are unavailable, Compound 25’s data () provide a benchmark:
Biological Activity
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a novel compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the following:
- Molecular Formula : CHClNO
- Molecular Weight : 354.8 g/mol
- Functional Groups : Nicotinamide moiety linked to a pyrazole ring with a chlorobenzyl substituent.
This structural configuration is significant as it influences the compound's interaction with biological targets and its overall bioactivity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving appropriate precursors.
- Coupling with Nicotinamide : The pyrazole derivative is then coupled with nicotinamide under controlled conditions to yield the final product.
These synthetic routes are optimized for yield and purity, often employing solvents like DMF and catalysts such as palladium on carbon .
Biological Activity
The biological activity of this compound has been studied across various assays, highlighting its potential therapeutic applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 512 μg/mL to 1,024 μg/mL .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has shown promising anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), making it a candidate for treating inflammatory diseases .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of pyrazole derivatives similar to this compound:
Q & A
Basic: What are the standard synthetic routes for N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide?
Methodological Answer:
The synthesis typically involves coupling a nicotinamide core with functionalized pyrazole and benzyl moieties. Key steps include:
- Mitsunobu or Ullmann coupling for attaching the 3,4,5-trimethylpyrazole group to the nicotinamide scaffold.
- Nucleophilic substitution or amide bond formation to introduce the 3-chlorobenzyl group.
- Purification via recrystallization or chromatography (e.g., silica gel column chromatography) to isolate the final product.
Characterization is performed using 1H/13C-NMR, IR spectroscopy , and elemental analysis to confirm structure and purity .
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- 1H/13C-NMR spectroscopy : To assign protons and carbons, ensuring correct substitution patterns (e.g., pyrazole methyl groups at δ 1.93–2.16 ppm in DMSO-d6) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1727 cm⁻¹, NH stretches at ~3247 cm⁻¹) .
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N percentages (e.g., ±0.4% tolerance) .
- X-ray crystallography : For unambiguous confirmation, use programs like SHELXL for refinement and ORTEP-3 for visualization .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or IR bands) are addressed via:
- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR techniques (COSY, HSQC, HMBC): To resolve overlapping signals and assign connectivity .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
- Alternative purification methods : Use preparative HPLC to isolate stereoisomers or impurities causing spectral anomalies .
Advanced: What strategies optimize the synthesis yield of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing solvent (DMF, THF) and temperature .
- Protection/deprotection steps : Protect reactive sites (e.g., amines with Boc groups) to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazole coupling .
- Real-time monitoring : Use TLC or inline IR to track reaction progress and adjust conditions dynamically .
Basic: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
Standard protocols include:
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., MurA for antibacterial studies) using spectrophotometric methods .
- Cell viability assays (MTT or resazurin): Test cytotoxicity in cancer or bacterial cell lines .
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can molecular docking predict the interaction of this compound with biological targets?
Methodological Answer:
Computational workflows include:
- Protein preparation : Retrieve target structures from PDB (e.g., MurA enzyme), remove water, add hydrogens, and assign charges (e.g., using AutoDock Tools) .
- Ligand preparation : Optimize the compound’s 3D structure with Avogadro or Open Babel , then generate conformers .
- Docking simulations : Use AutoDock Vina or Glide to predict binding modes, validating results with experimental IC₅₀ data .
- MD simulations : Run GROMACS or AMBER to assess binding stability over time (50–100 ns trajectories) .
Advanced: What analytical methods assess the compound’s stability under physiological conditions?
Methodological Answer:
Stability studies employ:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC .
- Forced degradation studies : Expose to heat (60°C), light (UV), or oxidants (H₂O₂), then quantify degradation products with LC-MS .
- Plasma stability assays : Incubate with human plasma and analyze parent compound loss using UPLC-QTOF .
Basic: What are the common impurities observed during synthesis, and how are they controlled?
Methodological Answer:
Typical impurities include:
- Unreacted intermediates : Remove via column chromatography or recrystallization .
- Di-substituted byproducts : Mitigate by optimizing stoichiometry (e.g., limiting benzyl chloride to 1.1 equivalents) .
- Oxidation products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
- Control via QC protocols : Implement in-process checks (IPC) with HPLC to ensure purity ≥95% .
Advanced: How can researchers resolve low reproducibility in biological assays for this compound?
Methodological Answer:
Reproducibility issues are addressed by:
- Standardizing assay conditions : Use identical cell passages, serum lots, and incubation times .
- Counter-screening : Test against related targets (e.g., kinase panels) to rule off-target effects .
- Lyophilization : Prepare stable stock solutions in DMSO, stored at –80°C to prevent batch-to-batch variability .
Advanced: What computational tools predict the compound’s ADMET properties?
Methodological Answer:
ADMET prediction involves:
- SwissADME : Predicts solubility, bioavailability, and blood-brain barrier permeability .
- pkCSM : Estimates toxicity endpoints (e.g., hERG inhibition, Ames mutagenicity) .
- Molecular dynamics : Simulate intestinal absorption using Caco-2 cell models in CHARMM-GUI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
